Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 51172-70-4) is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . It is synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-ketoesters, often catalyzed by acids or metal salts . The compound exists as a yellow to white solid and is stored under inert conditions (4–8°C) due to its sensitivity to degradation .
Properties
IUPAC Name |
ethyl 1-methyl-2,4-dioxopyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-10(2)8(13)9-6(5)11/h4H,3H2,1-2H3,(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHBMNSLRPGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions Summary:
| Parameter | Details |
|---|---|
| Catalyst | DIPEAc (diisopropyl ethyl ammonium acetate) |
| Temperature | Room temperature (approx. 25°C) |
| Reaction Time | 45 minutes to 1 hour |
| Components | Aldehyde (3 mmol), ethylcyanoacetate or ethyl acetoacetate (3 mmol), urea or thiourea (3.2 mmol) |
| Solvent | Solvent-free or ethanol |
| Yield | 93-96% isolated yield |
This method was optimized by varying catalyst amounts and solvents, with 4 mL of DIPEAc providing the best yield and shortest time. The catalyst was also recyclable without significant loss of activity.
Catalyst and Solvent Effects
The efficiency of the Biginelli reaction is highly dependent on the catalyst and solvent system. Comparative studies showed:
| Catalyst/Condition | Yield (%) | Time |
|---|---|---|
| No catalyst (EtOH) | Trace | 9 hours |
| Cs2CO3 (EtOH) | 61 | 7 hours |
| p-TSA (H2O) | 68 | 7 hours |
| β-Cyclodextrin (H2O) | 65 | 6 hours |
| DIPEAc (solvent-free) | 94-96 | 45 minutes |
DIPEAc outperformed traditional catalysts and solvents, providing a green and efficient alternative.
Classical Synthetic Routes via Pyrimidine Intermediates
Another approach involves the stepwise synthesis of pyrimidine derivatives through intermediate compounds, often reported in patent literature and organic synthesis journals.
Reduction and Acetylation of Pyrimidine Derivatives
A notable method described in patent CN106632332A involves:
- Catalytic reduction of 6-amino-1,3-diethyl-5-nitroso-1H-pyrimidine-2,4-dione to obtain 5,6-diamino-1,3-diethyl-1H-pyrimidine-2,4-dione hydrochloride.
- Acetylation of this intermediate to form N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide.
- Ring-closing reactions to yield substituted purine derivatives.
- Methylation and condensation steps to finalize the target compound.
This method emphasizes industrially available raw materials and environmentally friendly processes, achieving high purity and yield.
Condensation Using Carbodiimide Coupling Agents
In some synthetic routes, condensation of pyrimidine intermediates with cinnamic acid derivatives is facilitated by carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDAC). This approach allows for the formation of amide bonds and subsequent cyclization to tetrahydropyrimidine structures.
Comparative Analysis of Preparation Methods
| Aspect | Biginelli MCR with DIPEAc Catalyst | Stepwise Pyrimidine Intermediate Synthesis |
|---|---|---|
| Reaction Type | One-pot multicomponent reaction | Multi-step synthesis with intermediate isolation |
| Catalyst | Ionic liquid (DIPEAc) | Various catalysts including catalytic reduction and acetylation agents |
| Reaction Conditions | Room temperature, solvent-free | Variable, often requires heating and multiple steps |
| Yield | High (up to 96%) | High purity and yield reported but more complex |
| Environmental Impact | Green, mild, recyclable catalyst | Uses industrially available raw materials but involves more steps |
| Scalability | High, suitable for rapid library synthesis | Suitable for industrial scale with process optimization |
| Functional Group Tolerance | Broad, various aldehydes compatible | Specific to intermediates and reagents used |
Summary Table of Key Preparation Parameters
| Preparation Method | Catalyst/Agent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Biginelli MCR with DIPEAc | DIPEAc (4 mL) | Room temperature | 45 min | 93-96 | Solvent-free, green, recyclable |
| Catalytic reduction & acetylation | Catalytic hydrogenation, acetylating agents | Variable (heated) | Several hours | High | Multi-step, industrial raw materials |
| Carbodiimide-mediated condensation | EDAC | Ambient to heated | Several hours | Moderate to high | For amide bond formation |
Research Findings and Practical Considerations
- The DIPEAc-promoted Biginelli reaction represents a significant advancement in the synthesis of tetrahydropyrimidine derivatives, offering a sustainable and efficient route with minimal environmental impact.
- The classical multi-step synthesis provides flexibility for structural modifications but requires more time and resources.
- Choice of method depends on the scale, desired purity, and functional group compatibility.
- The Biginelli reaction's one-pot nature and mild conditions make it highly attractive for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound features a methyl group at position 1 and two ketone groups at positions 2 and 3. Key structural analogs differ in substituents at positions 1, 2, 4, and 6, as well as the presence of sulfur (thioxo) or oxygen (oxo) at position 4. Below is a comparative overview:
Physical and Chemical Properties
Key Observations :
- Thioxo groups (e.g., 5d) increase thermal stability but may reduce solubility in polar solvents.
- Fluorine substituents enhance metabolic stability in pharmacological contexts .
Biological Activity
Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl cyanoacetate with urea or thiourea in the presence of a catalyst. The resulting compound can be purified through recrystallization from suitable solvents such as ethanol or DMF (dimethylformamide) .
Antimicrobial Properties
Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi. For instance:
- Bacterial Activity : Studies indicate that this compound shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has also exhibited antifungal properties against species such as Candida albicans .
Anticancer Potential
The compound has shown promising results in anticancer studies. In vitro assays have been conducted using various cancer cell lines, including prostate and breast cancer cells. The findings suggest:
- Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
- Case Study : In a recent study involving prostate cancer models (DU145 and LNCaP), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
Pharmacological Applications
Due to its broad spectrum of biological activities, this compound is being explored for several pharmacological applications:
- Anti-inflammatory Agents : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects that warrant further investigation for conditions like Alzheimer's disease .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives?
The compound is typically synthesized via the Biginelli condensation, a one-pot reaction involving aldehydes, ethyl acetoacetate, and urea/thiourea derivatives. For example, 20% PMo₇W₅/kaolin catalyst is used under reflux conditions (e.g., 100°C in acetic acid) to achieve high yields of dihydropyrimidinone derivatives . Post-synthesis purification often involves recrystallization from ethanol or ethanol-water mixtures to obtain single crystals for structural validation .
Q. How is the compound characterized post-synthesis?
X-ray crystallography is the gold standard for structural elucidation. Programs like SHELX (SHELXL for refinement, SHELXS for structure solution) are widely employed to resolve molecular conformations and hydrogen-bonding networks . Complementary techniques include NMR, FT-IR, and mass spectrometry for functional group identification and purity assessment .
Q. What pharmacological activities have been studied for this compound?
Dihydropyrimidinone derivatives exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, with substituents like fluorophenyl or nitrophenyl groups enhancing efficacy . Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups at the 4-position for bioactivity .
Q. What are the solubility and partitioning (LogP) considerations for this compound?
Experimental LogP values range from 2.67 to 3.0, indicating moderate hydrophobicity . Solubility in polar solvents (e.g., ethanol, DMF) is preferred for recrystallization, while low water solubility necessitates formulation optimization for biological assays .
Q. How are hydrogen-bonding networks analyzed in its crystal structures?
Intermolecular N–H⋯O/S hydrogen bonds stabilize the crystal lattice, forming 1D chains or 3D networks. Tools like SHELXTL and ORTEP-3 generate packing diagrams to visualize these interactions .
Advanced Research Questions
Q. How can crystallographic disorder in derivatives be resolved?
Disordered moieties (e.g., ethyl groups) are modeled using split positions with occupancy refinement in SHELXL. Rigid bond restraints and isotropic displacement parameter constraints ensure stability during refinement . Computational validation via Quantum Theory of Atoms in Molecules (QTAIM) further confirms electron density distributions .
Q. What computational methods validate electron density distributions?
QTAIM analysis of X-ray diffraction data (at 110 K) and periodic DFT calculations reveal bond critical points and Laplacian profiles. Discrepancies between experimental and theoretical models highlight limitations in multipole approximations for shared atomic interactions .
Q. How to address discrepancies in pharmacological data across derivatives?
Contradictory bioactivity results may arise from substituent electronic effects or purity variations. For example, 4-fluorophenyl derivatives show higher antitubercular activity than cyanophenyl analogs due to enhanced electron-withdrawing capacity . Rigorous purity checks (HPLC, elemental analysis) and standardized bioassays are critical .
Q. What strategies optimize synthetic yields for structurally complex derivatives?
Catalytic systems like PMo₇W₅/kaolin improve reaction efficiency by reducing side products. Microwave-assisted synthesis or solvent-free conditions can further enhance yields for sterically hindered derivatives (e.g., 3,5-bis(trifluoromethyl)phenyl substituents) .
Q. How do substituents influence reactivity in Biginelli condensations?
Electron-withdrawing groups (e.g., –CF₃, –CN) accelerate imine formation, while bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may sterically hinder cyclization. Computational docking studies predict substituent effects on transition-state energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
